L-homomethionine
Description
Structure
3D Structure
Properties
CAS No. |
25148-30-5 |
|---|---|
Molecular Formula |
C6H13NO2S |
Molecular Weight |
163.24 g/mol |
IUPAC Name |
(2S)-2-amino-5-methylsulfanylpentanoic acid |
InChI |
InChI=1S/C6H13NO2S/c1-10-4-2-3-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m0/s1 |
InChI Key |
SFSJZXMDTNDWIX-YFKPBYRVSA-N |
Isomeric SMILES |
CSCCC[C@@H](C(=O)O)N |
Canonical SMILES |
CSCCCC(C(=O)O)N |
melting_point |
247 - 248 °C |
physical_description |
Solid |
Origin of Product |
United States |
Significance of L Homomethionine As a Non Proteinogenic Amino Acid
L-homomethionine is classified as a non-proteinogenic amino acid, which means it is not one of the 22 amino acids naturally encoded by the genetic code for protein synthesis. wikipedia.orgjpt.com Its structure is similar to the proteinogenic amino acid methionine, but with an additional methylene (B1212753) bridge in its side chain. This seemingly small difference in structure results in significant changes in its chemical properties and biological roles.
Unlike proteinogenic amino acids, non-proteinogenic amino acids like this compound are not incorporated into proteins during translation. wikipedia.org Instead, they are often involved in other metabolic pathways, act as intermediates in biosynthesis, or function as signaling molecules. jpt.comwikipedia.org The study of these unique amino acids provides valuable insights into the complexity and diversity of metabolic processes beyond protein synthesis.
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C6H13NO2S nih.gov |
| Molecular Weight | 163.24 g/mol nih.gov |
| IUPAC Name | (2S)-2-amino-5-methylsulfanylpentanoic acid nih.gov |
| CAS Number | 25148-30-5 hmdb.ca |
| Melting Point | 247 - 248 °C hmdb.ca |
Historical Context of L Homomethionine Discovery and Early Research
The initial isolation and identification of L-homomethionine from natural sources marked a significant step in the study of amino acids. It was first isolated from cabbage and horseradish. hmdb.caamanote.com Early research focused on understanding its biosynthesis and its relationship with other sulfur-containing amino acids. jst.go.jp
Subsequent studies delved into its metabolic pathways, revealing its close connection to methionine metabolism. ontosight.ai Researchers discovered that this compound can be synthesized from L-methionine through a process of chain elongation. ebi.ac.uktamu.eduebi.ac.uk This early work laid the foundation for our current understanding of the diverse roles of non-proteinogenic amino acids in biological systems.
Overview of L Homomethionine S Role in Diverse Biological Systems
Precursor Identification and Initial Biosynthetic Steps
The primary precursor for this compound is L-methionine. The biosynthesis proceeds through a cyclical chain elongation mechanism, adding carbon units to the methionine backbone.
The biosynthesis of this compound from L-methionine is a multi-step process analogous to the chain elongation phase of leucine (B10760876) biosynthesis. nih.govnih.gov This iterative pathway effectively adds a methylene (B1212753) group to the side chain of methionine in each cycle. encyclopedia.pubresearchgate.net The process begins with the deamination of L-methionine to its corresponding α-keto acid, 4-methylthio-2-oxobutanoate. nih.gov This keto acid then enters a three-step cycle:
Condensation: The α-keto acid condenses with acetyl-CoA. encyclopedia.pubnih.gov
Isomerization: The resulting intermediate undergoes isomerization. encyclopedia.pub
Oxidative Decarboxylation: This step yields an α-keto acid that is one methylene group longer than the starting keto acid. encyclopedia.pubresearchgate.net
Finally, this elongated α-keto acid is transaminated to produce this compound. encyclopedia.pub This cycle can be repeated to generate longer-chain derivatives of homomethionine, which are precursors to various aliphatic glucosinolates. encyclopedia.pub
The specific carbon unit added during each cycle of the chain elongation process is a single methylene group (-CH₂-). encyclopedia.pub This addition is facilitated by the condensation of the growing keto-acid chain with acetyl-CoA, followed by isomerization and an oxidative decarboxylation step that releases CO₂ and regenerates the keto-acid in its elongated form. researchgate.netnih.gov
Enzymatic Catalysis in this compound Formation
The conversion of L-methionine to this compound is catalyzed by a series of specific enzymes. The regulation of the genes encoding these enzymes is critical for controlling the flux through this metabolic pathway.
Several key enzymes have been identified as essential catalysts in the this compound biosynthetic pathway, particularly within the well-studied plant Arabidopsis thaliana. nih.govencyclopedia.pub
Branched-chain aminotransferase 4 (BCAT4): This enzyme initiates the pathway by catalyzing the deamination of L-methionine to form 4-methylthio-2-oxobutanoate. nih.gov
Methylthioalkylmalate Synthase (MAM): These enzymes, such as MAM1 and MAM3, catalyze the crucial condensation step between the α-keto acid and acetyl-CoA. ontosight.ainih.gov They are evolutionarily related to isopropylmalate synthase (IPMS) from the leucine biosynthesis pathway. nih.gov MAM1 is primarily involved in the formation of short-chain (C3-C5) aliphatic glucosinolate precursors, while MAM3 has a broader specificity and can catalyze the formation of both short- and long-chain (C6-C8) precursors. nih.govnih.gov
Isopropylmalate Isomerase (IPMI): This enzyme is responsible for the isomerization step in the elongation cycle. encyclopedia.pub
Isopropylmalate Dehydrogenase (IPMDH): Catalyzes the final oxidative decarboxylation step of the cycle, resulting in a chain-elongated 2-oxo acid. encyclopedia.pub
Branched-chain aminotransferase 3 (BCAT3): This enzyme catalyzes the final step, the transamination of the elongated α-keto acid, to yield this compound. encyclopedia.pub
| Enzyme | Abbreviation | Function in this compound Biosynthesis | Encoding Gene (in Arabidopsis) |
|---|---|---|---|
| Branched-chain aminotransferase 4 | BCAT4 | Deamination of L-methionine to its α-keto acid | At3g19710 |
| Methylthioalkylmalate Synthase 1 | MAM1 | Condensation with acetyl-CoA (short-chain products) | At5g23010 |
| Methylthioalkylmalate Synthase 3 | MAM3 | Condensation with acetyl-CoA (broad specificity) | At5g23020 |
| Isopropylmalate Isomerase | IPMI | Isomerization of the malate (B86768) derivative | - |
| Isopropylmalate Dehydrogenase | IPMDH | Oxidative decarboxylation | - |
| Branched-chain aminotransferase 3 | BCAT3 | Transamination of the elongated α-keto acid to this compound | - |
The biosynthesis of this compound is tightly regulated at the genetic level, primarily as part of the larger glucosinolate metabolic network. In Arabidopsis, a key genetic locus known as GS-Elong contains the genes for MAM1 and MAM3, which are critical in determining the chain length of the resulting aliphatic glucosinolates. nih.govnih.gov
The expression of these biosynthetic genes is controlled by specific transcription factors. MYB transcription factors, such as MYB28 and MYB29, are known to be major regulators of the aliphatic glucosinolate pathway. sci-hub.se These factors control the expression of the necessary enzymes, thereby coordinating the flow of metabolites from methionine into homomethionine and its derivatives. Furthermore, the expression of genes like BCAT4 and MAM1 can be induced by external stimuli such as wounding, highlighting the pathway's role in plant defense responses against herbivores. nih.gov
Organism-Specific Biosynthetic Variations
The most thoroughly characterized pathway for this compound biosynthesis is found in plants of the order Brassicales, including the model organism Arabidopsis thaliana and crops like broccoli and cabbage. encyclopedia.pubontosight.ai In these plants, this compound and its chain-elongated derivatives are essential intermediates for the production of aliphatic glucosinolates, which are important secondary metabolites involved in plant defense. ontosight.ai
While the synthesis of this compound is central to glucosinolate-producing plants, its biosynthesis may also occur in certain microbes. ontosight.ai However, the detailed chain-elongation pathway starting from L-methionine is the best-understood mechanism and is considered a hallmark of the specialized metabolism of the Brassicales. nih.govresearchgate.net The biosynthesis of L-methionine itself, which occurs in bacteria, fungi, and plants from precursors like homoserine, is a distinct pathway and should not be confused with the formation of this compound from L-methionine. mdpi.comontosight.ainih.gov
This compound Biosynthesis in Plants
In higher plants, the synthesis of L-homocysteine, the precursor to L-methionine, is a plastid-localized process that is part of the aspartate pathway. nih.govresearchgate.net The carbon skeleton is derived from aspartate, while the sulfur atom is sourced from cysteine. nih.gov
The established pathway in plants is a transsulfuration pathway that proceeds via the following key steps:
Activation of Homoserine: The pathway begins with L-homoserine, which is derived from aspartate. In plants, the hydroxyl group of homoserine is activated by phosphorylation, a reaction catalyzed by the enzyme homoserine kinase. This reaction consumes ATP and produces O-phospho-L-homoserine (OPH). nih.govyoutube.com OPH serves as a crucial branch-point intermediate, standing at the crossroads of methionine and threonine biosynthesis. nih.govresearchgate.net
Formation of Cystathionine (B15957): The first committed step unique to methionine synthesis is the formation of the thioether cystathionine. researchgate.net The enzyme cystathionine γ-synthase (CGS) catalyzes a γ-replacement reaction where the phosphoryl group of OPH is substituted by L-cysteine. nih.gov This reaction effectively transfers the sulfur atom from cysteine to the four-carbon backbone derived from homoserine. nih.gov
Cleavage of Cystathionine: The final step in the formation of L-homocysteine is the cleavage of cystathionine. This reaction is catalyzed by cystathionine β-lyase (CBL), a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme. nih.govfrontiersin.org CBL performs an α,β-elimination of cystathionine, yielding L-homocysteine, pyruvate, and ammonia. nih.gov
Following its synthesis, L-homocysteine is methylated in the final step of methionine biosynthesis by a cobalamin-independent methionine synthase to form L-methionine. nih.gov
Table 1: Key Enzymes in Plant L-Homocysteine Biosynthesis
| Enzyme | EC Number | Substrates | Products | Cellular Location |
|---|---|---|---|---|
| Homoserine Kinase | 2.7.1.39 | L-homoserine, ATP | O-phospho-L-homoserine, ADP | Chloroplast |
| Cystathionine γ-synthase (CGS) | 4.2.99.9 | O-phospho-L-homoserine, L-cysteine | L-cystathionine, Phosphate | Chloroplast |
This compound Biosynthesis in Microorganisms
Microorganisms, including bacteria and fungi, exhibit greater diversity in their pathways for L-homocysteine synthesis compared to plants. mdpi.comnih.govnih.gov Two primary routes have been identified: the transsulfuration pathway and the direct sulfhydrylation pathway. researchgate.netjmb.or.kr
Transsulfuration Pathway in Microorganisms:
Similar to plants, many bacteria and fungi utilize a transsulfuration pathway. mdpi.comnih.govgoogle.com However, a key difference lies in the initial activation of L-homoserine. Instead of phosphorylation, bacteria often acylate homoserine using acyl-CoA donors.
In enteric bacteria like Escherichia coli, homoserine is converted to O-succinyl-L-homoserine by the enzyme homoserine O-succinyltransferase. nih.govgoogle.com
In other bacteria, such as Corynebacterium glutamicum, and in fungi, homoserine is typically acetylated to O-acetyl-L-homoserine by homoserine O-acetyltransferase. nih.govjmb.or.krgoogle.com
Following this activation step, cystathionine γ-synthase catalyzes the condensation of the activated homoserine ester with cysteine to form cystathionine, which is then cleaved by cystathionine β-lyase to produce L-homocysteine. researchgate.netgoogle.com
Direct Sulfhydrylation Pathway in Microorganisms:
Many bacteria, yeasts, and fungi can also synthesize L-homocysteine through a more direct route that assimilates inorganic sulfur. nih.govjmb.or.kr This pathway bypasses the need for cysteine as the sulfur donor and the intermediate cystathionine.
Activation of Homoserine: As in the microbial transsulfuration pathway, L-homoserine is first activated, typically by acetylation to form O-acetyl-L-homoserine. nih.govnih.gov
Direct Sulfhydrylation: The enzyme O-acetylhomoserine sulfhydrylase then catalyzes the direct replacement of the acetyl group with sulfide (B99878) (S²⁻), yielding L-homocysteine. mdpi.comresearchgate.net The sulfide is typically derived from the microbial sulfate (B86663) reduction pathway. nih.gov
Some microorganisms possess the genetic capacity for both pathways, allowing for metabolic flexibility depending on the availability of sulfur sources. jmb.or.kr A novel pathway has also been identified in Streptomyces species where O-phospho-L-homoserine is directly converted to L-homocysteine using a thiocarboxylated sulfur-carrier protein as the sulfur donor. nih.govresearchgate.netnih.gov
Table 2: Major L-Homocysteine Biosynthetic Pathways in Microorganisms
| Pathway | Key Enzymes | Activated Homoserine Intermediate | Sulfur Source |
|---|---|---|---|
| Transsulfuration | Homoserine O-acyltransferase, Cystathionine γ-synthase, Cystathionine β-lyase | O-acetyl-L-homoserine or O-succinyl-L-homoserine | L-cysteine |
| Direct Sulfhydrylation | Homoserine O-acetyltransferase, O-acetylhomoserine sulfhydrylase | O-acetyl-L-homoserine | Inorganic Sulfide (S²⁻) |
Comparative Analysis of Biosynthetic Routes Across Taxa
The biosynthesis of L-homocysteine from L-homoserine showcases significant evolutionary divergence between plants and microorganisms. The core logic of activating a homoserine hydroxyl group for nucleophilic substitution by a sulfur-containing compound is conserved, but the specific substrates and enzymes employed differ markedly.
Activated Homoserine Intermediate: The most prominent difference is the nature of the activated homoserine ester. Higher plants exclusively use O-phospho-L-homoserine (OPH). nih.govresearchgate.net In contrast, bacteria and fungi predominantly use acylated versions, either O-succinyl-L-homoserine (common in enteric bacteria) or O-acetyl-L-homoserine (found in many other bacteria and fungi). nih.govjmb.or.kr This distinction in the leaving group for the subsequent reaction is a fundamental divergence between the kingdoms.
Sulfur Source and Pathway: Plants rely on a transsulfuration pathway where the sulfur atom is organically sourced from L-cysteine. nih.gov While microorganisms also utilize this pathway, many possess the alternative direct sulfhydrylation pathway, which allows for the direct assimilation of inorganic sulfide. nih.govresearchgate.net This provides greater metabolic versatility, enabling them to synthesize L-homocysteine without a cysteine intermediate, depending on environmental sulfur availability.
Enzymatic Machinery: The enzymes reflect the differences in substrates. Plant cystathionine γ-synthase is specific for OPH, whereas the corresponding microbial enzymes are specific for their respective acylated homoserine substrates. nih.gov Furthermore, the presence of O-acetylhomoserine sulfhydrylase is a hallmark of the direct sulfhydrylation pathway found in many microbes but absent in plants. researchgate.net
Table 3: Comparison of L-Homocysteine Biosynthesis Across Taxa
| Feature | Plants | Bacteria | Fungi/Yeast |
|---|---|---|---|
| Primary Activated Intermediate | O-phospho-L-homoserine nih.gov | O-succinyl-L-homoserine or O-acetyl-L-homoserine researchgate.netgoogle.com | O-acetyl-L-homoserine mdpi.comnih.gov |
| Primary Pathway(s) | Transsulfuration only nih.gov | Transsulfuration and/or Direct Sulfhydrylation nih.govresearchgate.net | Transsulfuration and/or Direct Sulfhydrylation mdpi.comnih.gov |
| Sulfur Donor | L-cysteine nih.gov | L-cysteine or Inorganic Sulfide researchgate.net | L-cysteine or Inorganic Sulfide mdpi.comnih.gov |
| Key Differentiating Enzyme | Cystathionine γ-synthase (OPH-dependent) nih.gov | Homoserine O-succinyltransferase; O-acetylhomoserine sulfhydrylase google.comresearchgate.net | Homoserine O-acetyltransferase; O-acetylhomoserine sulfhydrylase mdpi.comnih.gov |
Integration into Sulfur-Containing Amino Acid Metabolism
The metabolism of this compound is intricately linked with that of other sulfur-containing amino acids, most notably L-methionine and L-homocysteine. ontosight.ai This integration allows for the dynamic flow and regulation of sulfur, an essential element for life. researchgate.net
This compound is synthesized from L-methionine through a process of chain elongation. ebi.ac.uktamu.edu This biosynthetic pathway highlights the direct metabolic link between these two amino acids. The metabolism of L-methionine itself is a cyclical process where it is converted to S-adenosylmethionine (SAM), a universal methyl donor for numerous biological reactions. nih.govnih.gov After donating its methyl group, SAM becomes S-adenosylhomocysteine (SAH), which is then hydrolyzed to L-homocysteine. nih.gov
L-homocysteine stands at a critical metabolic crossroads. It can be remethylated to regenerate L-methionine, a reaction that requires vitamin B12 and folate. wikipedia.orgfrontiersin.org Alternatively, L-homocysteine can enter the transsulfuration pathway, where it is converted to cystathionine and subsequently to cysteine, another vital sulfur-containing amino acid. nih.govresearchgate.net The conversion of this compound back to methionine is facilitated by key enzymes such as methionine synthase. ontosight.ai This interconnectedness ensures a balance in the cellular pool of these crucial amino acids. ontosight.ai
In plants, L-homocysteine is an immediate precursor for the de novo synthesis of methionine. frontiersin.org It is produced from cystathionine, which itself can be synthesized from O-phosphohomoserine and cysteine. frontiersin.org This underscores the central role of L-homocysteine in plant sulfur metabolism.
| Enzyme | Function | Pathway Involvement |
| Methionine Synthase | Catalyzes the conversion of homocysteine to methionine. ontosight.ai | Methionine salvage, Homomethionine metabolism ontosight.ai |
| S-adenosylhomocysteine (SAH) Hydrolase | Breaks down S-adenosylhomocysteine to homocysteine. ontosight.ai | Methionine cycle, Homomethionine metabolism ontosight.ai |
| Cystathionine β-synthase | Condenses homocysteine and serine to form cystathionine. wikipedia.org | Transsulfuration pathway wikipedia.org |
| Cystathionine γ-lyase | Cleaves cystathionine to produce cysteine. researchgate.net | Transsulfuration pathway researchgate.net |
| Homomethionine N-monooxygenase | Catalyzes the conversion of this compound and its homologs to their corresponding aldoximes. expasy.orgqmul.ac.uk | Aliphatic glucosinolate biosynthesis expasy.orgqmul.ac.uk |
The flow of sulfur through these metabolic pathways is tightly regulated to meet the cell's demands while preventing the accumulation of potentially toxic intermediates. researchgate.net In plants, the assimilation of sulfate, the primary source of sulfur, is responsive to the availability of sulfur in the environment. frontiersin.org The expression of genes involved in sulfate uptake and assimilation is upregulated under sulfur-deficient conditions and repressed when sulfur is abundant. frontiersin.orgmdpi.com
This compound as a Precursor for Secondary Metabolites
In addition to its role in primary metabolism, this compound is a key building block for the biosynthesis of a diverse array of secondary metabolites, particularly in plants. nih.gov These compounds often play crucial roles in plant defense and interactions with the environment. wiley-vch.de
This compound and its chain-elongated homologs are the primary precursors for the biosynthesis of aliphatic glucosinolates, a class of nitrogen- and sulfur-containing secondary metabolites characteristic of the Brassicales order. encyclopedia.pubdtu.dk These compounds and their breakdown products are involved in plant defense against herbivores and pathogens. researchgate.net
The first committed step in the biosynthesis of aliphatic glucosinolates is the conversion of this compound and its longer-chain homologs into their corresponding aldoximes. oup.comresearchgate.net This reaction is catalyzed by a family of cytochrome P450 monooxygenases, specifically the CYP79 family. encyclopedia.pub For instance, homomethionine N-monooxygenase (EC 1.14.14.42) catalyzes the oxidative decarboxylation of L-polyhomomethionines to ω-(methylsulfanyl)-(E)-alkanal oximes. qmul.ac.uktamu.edu This enzyme carries out two successive N-hydroxylations, followed by dehydration and decarboxylation. qmul.ac.uk In Arabidopsis thaliana, the enzyme CYP79F1 can metabolize a range of homomethionine derivatives, including homo-, di-, tri-, tetra-, penta-, and hexahomomethionine. expasy.orgqmul.ac.uk
The structural diversity of aliphatic glucosinolates arises from the chain elongation of L-methionine prior to its conversion to this compound and subsequent homologs. dtu.dkresearchgate.net In each cycle of chain elongation, a single methylene group is added to the amino acid side chain. dtu.dk This iterative process can generate a series of elongated methionine derivatives, which then serve as substrates for the glucosinolate core structure biosynthesis. encyclopedia.pub
Other Secondary Metabolite Derivations
This compound, an analogue of the proteinogenic amino acid methionine, serves as a crucial precursor in the biosynthesis of a significant class of secondary metabolites known as glucosinolates. bpsbioscience.comresearchgate.netamegroups.org These sulfur-containing compounds are particularly abundant in plants of the Brassicales order and play a vital role in plant defense mechanisms. bpsbioscience.comamegroups.org
The biosynthesis of aliphatic glucosinolates originates from the chain elongation of methionine. amegroups.org In this process, this compound is formed as an intermediate through the addition of a methylene group to the side chain of methionine. mdpi.com This chain-elongated amino acid then enters the core glucosinolate assembly pathway. amegroups.org The initial step involves the deamination of the amino acid to its corresponding 2-oxo acid, a reaction catalyzed by branched-chain amino acid aminotransferase 4 (BCAT4). amegroups.org This is followed by a series of reactions including condensation by methylthioalkylmalate synthase (MAM), isomerization, and oxidative decarboxylation, ultimately leading to the formation of the diverse array of aliphatic glucosinolates. amegroups.orgmdpi.com
The specific types of glucosinolates produced are determined by the extent of chain elongation. For instance, MAM enzymes exhibit substrate specificity; some catalyze only the first round of elongation leading to homomethionine-derived glucosinolates, while others can facilitate multiple elongation cycles, resulting in glucosinolates with longer side chains derived from di- and tri-homomethionine. mdpi.comebi.ac.ukresearchgate.net
Participation in Methylation Cycles and Related Biochemical Processes
This compound and its derivatives are implicated in the fundamental biochemical process of methylation, primarily through their interaction with the S-adenosylmethionine (SAM) cycle. graphyonline.comnih.gov This cycle is central to the transfer of methyl groups to a vast array of substrates, including DNA, RNA, proteins, and lipids. graphyonline.comnih.gov
Formation of S-Adenosyl-L-Homomethionine Analogs
The key molecule in methylation reactions is S-adenosyl-L-methionine (SAM), which is synthesized from L-methionine and adenosine (B11128) triphosphate (ATP) by the enzyme methionine adenosyltransferase (MAT). nih.govproteopedia.org Research has demonstrated that MAT enzymes can utilize analogues of L-methionine as substrates to generate corresponding S-adenosyl-L-methionine (SAM) analogs. mdpi.comnih.gov
Studies involving the chemoenzymatic synthesis of SAM analogs have shown that various L-methionine analogs can be converted into their S-adenosylated forms. uniprot.org For instance, research has focused on the one-step synthesis of SAM analogs with extended carbon chains, which can then act as cofactors for DNA methyltransferases. mdpi.com Furthermore, engineered MAT enzymes have been developed to exhibit altered substrate specificity, enabling the use of non-native methionine analogues to produce a wider range of SAM analogs. nih.gov This suggests that this compound, with its additional methylene group compared to methionine, can serve as a substrate for MAT to form S-adenosyl-L-homomethionine. The enzymatic synthesis process involves the transfer of the adenosyl group from ATP to the sulfur atom of this compound. nih.govproteopedia.org
Implications for Transmethylation Reactions
The formation of S-adenosyl-L-homomethionine has significant implications for transmethylation reactions. Transmethylation is the enzymatic transfer of a methyl group from SAM to a substrate, a reaction catalyzed by methyltransferases. graphyonline.com This process results in the formation of a methylated substrate and S-adenosyl-L-homocysteine (SAH). nih.govnih.gov
SAH is a potent inhibitor of most SAM-dependent methyltransferases. bpsbioscience.comresearchgate.netnih.gov An accumulation of SAH can, therefore, negatively regulate methylation reactions. taylorandfrancis.com The cellular methylation potential is often evaluated by the SAM/SAH ratio. nih.govtaylorandfrancis.com
Synthetic Chemistry and Derivative Applications of L Homomethionine
Chemical Synthesis of L-Homomethionine and its Analogs
The synthesis of this compound and its derivatives is a significant area of research, driven by their potential applications in biochemistry and pharmaceutical development. These compounds serve as valuable tools for studying enzymatic mechanisms, developing novel therapeutic agents, and engineering proteins with unique functionalities.
Enantioselective Synthesis Strategies
The precise stereochemical control in the synthesis of this compound is crucial for its biological activity. Enantioselective synthesis strategies are therefore paramount to obtain the desired L-enantiomer in high purity. Both enzymatic and asymmetric chemical methods have been successfully employed to achieve this.
One prominent enzymatic approach involves the use of O-acetyl-L-homoserine sulfhydrolases (OAHS). These enzymes naturally catalyze the synthesis of L-methionine from O-acetyl-L-homoserine or L-homocysteine and methyl mercaptan. Researchers have successfully utilized the promiscuity of these enzymes, such as ScOAHS from Saccharomyces cerevisiae, to synthesize a variety of L-methionine analogs, which can be extended to this compound, by using different organic thiols as substrates. This method offers high enantioselectivity and the ability to produce analogs that are not commercially available. nih.gov
Chemoenzymatic strategies have also been developed to produce S-adenosyl-L-methionine (SAM) analogs, which are derived from methionine and its homologs like this compound. nih.gov These methods often utilize halogenases, such as SalL and FDAS, to catalyze the diastereoselective formation of SAM analogs from L-methionine analog precursors. nih.gov This approach overcomes the challenges of chemical synthesis, which often results in a mixture of diastereomers that are difficult to separate. nih.gov
Asymmetric synthesis provides a powerful alternative to enzymatic methods. These strategies often involve the use of chiral catalysts or auxiliaries to control the stereochemistry of the reaction. For instance, asymmetric routes to α-alkenyl α-amino acid derivatives have been developed using N–H insertion reactions of vinyldiazoacetates and tert-butyl carbamate, cooperatively catalyzed by achiral dirhodium(II) carboxylates and chiral spiro phosphoric acids. Such methods can be adapted for the synthesis of this compound and its analogs with high enantioselectivity.
The following table summarizes some of the enantioselective synthesis strategies for L-methionine analogs, which are applicable to this compound.
| Synthesis Strategy | Key Features | Example Application |
| Enzymatic Synthesis | High enantioselectivity, mild reaction conditions, use of promiscuous enzymes. | Synthesis of L-methionine analogs using O-acetyl-L-homoserine sulfhydrolases (ScOAHS). nih.gov |
| Chemoenzymatic Synthesis | Diastereoselective formation of SAM analogs, overcomes instability issues of chemical synthesis. | Use of halogenases (SalL and FDAS) to produce SAM analogs from L-methionine precursors. nih.gov |
| Asymmetric Chemical Synthesis | Use of chiral catalysts or auxiliaries, high enantiomeric excess. | N–H insertion reactions for the synthesis of α-alkenyl α-amino acids. |
Development of Modified this compound Structures
The development of this compound structures with modified side chains has expanded their utility in various scientific fields. These modifications can alter the chemical and biological properties of the parent amino acid, leading to compounds with novel functionalities.
A common modification involves the alteration of the thioether side chain. For example, replacing the methyl group with longer alkyl, allyl, or benzyl groups can influence the compound's hydrophobicity and its interaction with biological targets. nih.gov Enzymatic methods using OAHS have proven effective in synthesizing a range of L-methionine analogs with modifications at the thioether residue, achieving conversions of up to 75%. nih.gov
Another approach to modifying this compound involves the chemoselective transformation of methionine residues within peptides into functional homocysteine derivatives. This two-step process involves the alkylation of the methionine residue to form a stable sulfonium ion, followed by demethylation to yield an alkyl homocysteine residue. rsc.org This method allows for the site-specific introduction of new functional groups into peptides and proteins. rsc.org
Furthermore, the synthesis of S-adenosyl-L-methionine (SAM) analogs with extended carbon chains replacing the methyl group has been achieved. nih.gov These analogs serve as efficient cofactors for DNA methyltransferases, enabling the sequence-specific transfer of extended side chains to DNA. nih.gov
The table below provides examples of modified this compound structures and their potential applications.
| Modification | Resulting Structure | Potential Application |
| Alkylation of the thioether | This compound with extended alkyl/allyl/benzyl side chains | Probes for studying enzyme-substrate interactions, potential therapeutic agents. |
| Conversion to homocysteine derivatives | Alkyl homocysteine residues in peptides | Site-specific peptide tagging, synthesis of biomimetic peptide analogs. rsc.org |
| Extension of the S-alkyl group in SAM analogs | S-adenosyl-L-homomethionine with extended carbon chains | Sequence-specific functionalization of DNA. nih.gov |
This compound in Peptide Synthesis and Protein Engineering
The unique properties of this compound make it a valuable building block in peptide synthesis and protein engineering. Its incorporation can introduce novel structural and functional features into peptides and proteins, enabling a wide range of applications.
Incorporation into Peptide Sequences via Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS) is a widely used method for the chemical synthesis of peptides. The incorporation of this compound into peptide sequences using SPPS follows the general principles of the technique, but with some specific considerations related to the thioether side chain.
The thioether group of methionine and its homologs is susceptible to oxidation, which can lead to the formation of methionine sulfoxide. This side reaction can be minimized by using appropriate scavengers during the cleavage and deprotection steps of SPPS. Additionally, the choice of protecting groups for the amino acid side chains is crucial to prevent unwanted side reactions. While minimal protection strategies are being explored to improve the atom economy and reduce the environmental impact of SPPS, the standard approach involves the use of acid-labile protecting groups for the side chains.
The general workflow for incorporating this compound into a peptide sequence via SPPS is as follows:
The C-terminal amino acid is attached to a solid support (resin).
The N-terminal protecting group of the resin-bound amino acid is removed.
The next amino acid in the sequence, in this case, a protected this compound derivative, is activated and coupled to the free N-terminus of the growing peptide chain.
This cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled.
Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed.
Design of this compound-Containing Peptide Mimics and Analogs
The incorporation of this compound into peptide structures can lead to the development of peptide mimics and analogs with enhanced or novel biological activities. These modified peptides can have improved stability, bioavailability, and receptor-binding affinity compared to their natural counterparts.
Bioactive peptides are protein fragments that can have a positive impact on bodily functions. nih.govnih.govmdpi.commdpi.com The inclusion of this compound in these sequences can modulate their activity. For example, the hydrophobic nature of the this compound side chain can influence the peptide's interaction with cell membranes or receptor binding pockets.
Furthermore, this compound can be used to create peptidomimetics, which are compounds that mimic the structure and function of natural peptides but have improved pharmacological properties. The design of these mimics often involves replacing one or more amino acids in a bioactive peptide with non-proteinogenic amino acids like this compound.
The following table presents examples of potential applications for this compound-containing peptide mimics and analogs.
| Peptide Mimic/Analog | Design Strategy | Potential Application |
| Antimicrobial Peptides | Incorporation of this compound to enhance membrane disruption. | Development of new antibiotics. |
| Enzyme Inhibitors | Design of this compound-containing peptides that mimic the substrate of a target enzyme. | Therapeutic agents for various diseases. |
| Receptor Agonists/Antagonists | Modification of known peptide ligands with this compound to alter receptor binding and signaling. | Tools for studying receptor function and potential drug candidates. |
Application in Site-Specific Protein Modification
This compound and its analogs are valuable tools for the site-specific modification of proteins. This allows for the introduction of probes, labels, or other functional groups at specific locations within a protein, which is crucial for studying protein structure, function, and interactions.
One approach involves the use of bioorthogonal chemistry, which utilizes chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.govwikipedia.orgnih.govwebsite-files.comresearchgate.net Methionine analogs containing bioorthogonal functional groups, such as azides or alkynes, can be incorporated into proteins using a mutant methionyl-tRNA synthetase. nih.gov These functional groups can then be selectively reacted with a probe containing a complementary functional group, allowing for the site-specific labeling of the protein. nih.gov
Another strategy for site-selective protein modification targets methionine residues directly. Photoredox catalysis, for example, can be used to selectively functionalize methionine residues in proteins. princeton.edu This method utilizes a photoexcited catalyst to generate reactive intermediates that can then react with the methionine side chain. princeton.edu
The table below summarizes some of the methods for site-specific protein modification using this compound and its analogs.
| Modification Method | Key Principle | Application |
| Bioorthogonal Chemistry | Incorporation of a methionine analog with a bioorthogonal functional group into a protein, followed by selective reaction with a probe. nih.govwikipedia.orgnih.govwebsite-files.comresearchgate.netnih.gov | Fluorescent labeling, protein immobilization, drug delivery. |
| Photoredox Catalysis | Site-selective functionalization of methionine residues using a photoexcited catalyst. princeton.edu | Introduction of various functional groups for studying protein function. |
| Chemoselective Alkylation | Transformation of methionine residues into functional homocysteine derivatives. rsc.org | Site-specific tagging and creation of new functional biopolymers. rsc.org |
Preparation of this compound-Derived Research Probes
The chemical structure of this compound provides a versatile platform for the synthesis of probes to explore complex biological systems. By modifying its side chain, researchers can create molecules that interact specifically with enzymes or can be tagged for visualization within a cellular context.
Synthesis of this compound-Based Enzyme Substrates and Inhibitors
This compound derivatives have been synthesized to act as both substrates and inhibitors for a variety of enzymes, providing valuable tools for studying enzyme function and for potential therapeutic development.
One notable class of inhibitors derived from amino acids are sulfoximines. L-Methionine-S-sulfoximine, an analogue of this compound, is a well-established inhibitor of glutamine synthetase. nih.gov This molecule mimics the tetrahedral transition state of the enzyme-catalyzed reaction, leading to its potent inhibitory activity. zenodo.org The synthesis of such inhibitors often involves the oxidation of the sulfur atom in the amino acid side chain. zenodo.org
Analogues of this compound can also be designed as competitive inhibitors for enzymes that utilize L-methionine as a substrate. For example, a variety of L-methionine analogues have been synthesized to inhibit methionyl-tRNA synthetase, an essential enzyme in protein synthesis. researchgate.net These inhibitors often feature modifications to the carboxyl or amino group, or to the side chain, to enhance binding affinity to the enzyme's active site. researchgate.net Similarly, structural and conformational analogues of L-methionine have been developed as inhibitors of S-adenosyl-L-methionine (SAM) synthetase, which catalyzes the formation of the universal methyl donor, SAM. nih.gov
Furthermore, phosphonic acid analogues of amino acids have shown promise as enzyme inhibitors. For instance, phosphonic acid derivatives of homophenylalanine have been synthesized and demonstrated to be potent inhibitors of alanyl aminopeptidases. nih.govnih.gov This suggests a viable strategy for creating this compound-based phosphonate inhibitors.
The enzymatic synthesis of L-methionine analogues, which can be adapted for this compound, offers a stereospecific and efficient route to novel enzyme substrates and inhibitors. Enzymes such as O-acetyl-L-homoserine sulfhydrolase from Saccharomyces cerevisiae have been shown to have a broad substrate scope, accepting various thiols to produce a range of L-methionine analogues. uni-freiburg.denih.gov These enzymatically synthesized analogues can then be used to generate S-adenosyl-L-homomethionine (SAH) derivatives, which are often potent inhibitors of methyltransferases. nih.govnih.gov
| Inhibitor Class | Target Enzyme | Mechanism of Inhibition |
| L-Methionine-S-sulfoximine | Glutamine Synthetase | Transition-state mimicry nih.govzenodo.org |
| L-Methionine Analogues | Methionyl-tRNA Synthetase | Competitive inhibition researchgate.net |
| L-Methionine Analogues | S-Adenosylmethionine Synthetase | Competitive inhibition nih.gov |
| Homophenylalanine Phosphonates | Alanyl Aminopeptidases | Competitive inhibition nih.govnih.gov |
| SAH Analogues | Methyltransferases | Product inhibition nih.govnih.gov |
Development of Bio-orthogonal this compound Derivatives
Bio-orthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. This compound derivatives equipped with bio-orthogonal functional groups, such as azides and alkynes, serve as powerful tools for "tagging" and studying biomolecules in their natural environment.
A prominent application of these derivatives is in Bio-orthogonal Non-Canonical Amino Acid Tagging (BONCAT). nih.govprinceton.edunih.gov In this technique, cells are cultured in a medium containing an L-methionine analogue bearing a bio-orthogonal handle. This non-canonical amino acid is then incorporated into newly synthesized proteins in place of methionine. The tagged proteins can subsequently be visualized or isolated through a "click" reaction with a complementary probe.
Two of the most widely used bio-orthogonal L-methionine surrogates are L-azidohomoalanine (AHA) and L-homopropargylglycine (HPG). princeton.edunih.gov
Synthesis of L-Azidohomoalanine (AHA):
AHA can be synthesized through both chemical and enzymatic routes.
Chemical Synthesis: A common chemical synthesis starts from a protected homoserine derivative. The hydroxyl group of the homoserine side chain is a key functionality for introducing the azide group. This multi-step process can be completed over several days. nih.gov An alternative and efficient route involves the conversion of amines to azides using a copper catalyst. researchgate.net A concise and scalable synthesis starting from inexpensive N-Boc-O-Bn-L-aspartic acid has also been reported, allowing for the preparation of gram quantities of L-AHA hydrochloride. researchgate.net
Enzymatic Synthesis: An engineered metabolic pathway in E. coli can be utilized for the biosynthesis of AHA. This involves the enzymatic conversion of L-homoserine to O-acetyl-L-homoserine, which is then transformed into AHA in the presence of sodium azide by the enzyme O-acetyl-L-homoserine sulfhydrylase. zenodo.orgnih.gov This method provides a direct and stereospecific route to L-AHA. nih.gov
Synthesis of L-Homopropargylglycine (HPG):
HPG, the alkyne-containing counterpart to AHA, is another crucial tool for BONCAT. princeton.edunih.gov Its synthesis can also be approached through various chemical strategies, often involving the introduction of the propargyl group onto a suitable amino acid precursor.
The incorporation of these bio-orthogonal this compound derivatives into proteins allows for a wide range of applications, including:
Proteome Profiling: Identifying and quantifying newly synthesized proteins in response to various stimuli. nih.gov
Cellular Imaging: Visualizing the localization and dynamics of protein synthesis within cells.
Protein-Protein Interaction Studies: Capturing and identifying interaction partners of newly synthesized proteins.
| Bio-orthogonal Derivative | Functional Group | Synthesis Approach | Application |
| L-Azidohomoalanine (AHA) | Azide | Chemical (from homoserine or aspartic acid), Enzymatic (from homoserine) nih.govzenodo.orgresearchgate.netnih.gov | BONCAT, Protein labeling nih.govprinceton.edunih.gov |
| L-Homopropargylglycine (HPG) | Alkyne | Chemical Synthesis | BONCAT, Protein labeling princeton.edunih.gov |
L Homomethionine in Organismal Systems: Beyond Basic Metabolism
Roles in Plant Physiology and Development
L-homomethionine, a derivative of the essential amino acid L-methionine, plays a significant role in the physiological and developmental processes of plants. Its functions extend beyond primary metabolism, contributing to defense mechanisms, stress responses, and growth regulation.
This compound is a crucial intermediate in the biosynthesis of aliphatic glucosinolates, a class of secondary metabolites that are pivotal to the defense systems of plants in the order Brassicales, which includes species like cabbage and broccoli. nih.govnih.govresearchgate.net The biosynthesis of these defense compounds involves the chain elongation of L-methionine, a process in which this compound is a key product. springernature.comnih.gov
Upon tissue damage caused by herbivores or pathogens, glucosinolates come into contact with the enzyme myrosinase, triggering a chemical reaction often referred to as the "mustard oil bomb". nih.govnih.govspkx.net.cn This reaction releases volatile and toxic compounds, such as isothiocyanates and nitriles, which act as deterrents or toxins to a wide range of herbivores and pathogens. nih.govnih.govsciopen.com The diversity of aliphatic glucosinolates, stemming from the chain elongation of methionine to form intermediates like this compound, allows plants to produce a variety of defense compounds effective against different types of attackers. nih.gov
The production of glucosinolates can be both constitutive, meaning they are always present in the plant, and inducible, with their synthesis being ramped up in response to an attack. nih.gov This indicates a dynamic defense system where this compound plays a foundational role in providing the chemical backbone for these protective compounds.
While the primary role of this compound in stress response is linked to the production of defensive glucosinolates, its precursor, L-methionine, is known to be involved in broader stress mitigation pathways. Exogenous application of L-methionine has been shown to improve tolerance to abiotic stresses such as drought and salinity. nih.govnih.gov It can enhance the antioxidant defense system in plants, protecting them from oxidative damage caused by stress. researchgate.net
Research on L-methionine has demonstrated its ability to modulate the expression of stress-responsive genes and influence ion transport, which are critical for maintaining cellular homeostasis under stressful conditions. mdpi.com The accumulation of methionine and its derivatives, which would include this compound in certain plant families, can be part of the plant's strategy to cope with environmental challenges.
L-methionine and its metabolic pathways are integral to plant growth and development. As a precursor to ethylene, L-methionine can influence a wide array of developmental processes, including seed germination, root growth, and fruit ripening. Studies on okra have shown that the application of L-methionine can lead to earlier flowering, which is attributed to its role as an ethylene precursor.
The chain elongation of methionine, which produces this compound, is a critical step in the biosynthesis of certain glucosinolates, and the regulation of this pathway can indirectly affect plant development. For instance, the allocation of resources towards defense compound production can impact growth.
Furthermore, L-methionine itself has been observed to promote seed germination. While a direct link between this compound and floral induction is not extensively documented, the influence of its precursor, L-methionine, on flowering time suggests a potential indirect role. The complex network of phytohormone signaling, which governs developmental transitions like flowering, is influenced by the availability of primary metabolites, including amino acids derived from methionine. google.com
Below is a table summarizing the effects of exogenous L-methionine application on plant growth parameters, which provides context for the potential influence of its derivatives like this compound.
| Plant Species | L-methionine Application | Observed Effects on Growth and Development |
| Okra | Soil and foliar application | Reduced time to flowering and fruiting, increased number of flowers and branches. |
| Sunflower | Foliar spray under drought stress | Improved shoot fresh weight and length, enhanced drought stress tolerance. nih.govglobethesis.com |
| Wheat | Foliar spray under drought stress | Improved growth, photosynthetic, and gas exchange attributes. researchgate.net |
| Lettuce | Application to growth medium | Increased yield at lower concentrations. |
This compound in Microbial Metabolism and Biotechnology
The microbial production of amino acids is a significant area of biotechnology. While the industrial production of L-methionine through microbial fermentation has been extensively researched, the specific biotechnological production of this compound is a more niche area.
Currently, there is limited specific information available on microbial strains engineered explicitly for the production of this compound. However, the foundational knowledge and molecular tools developed for the overproduction of L-methionine in microorganisms like Escherichia coli and Corynebacterium glutamicum provide a strong basis for the potential engineering of this compound-producing strains.
The biosynthesis of this compound in plants occurs through the chain elongation of L-methionine. A theoretical approach to engineering microbial this compound production would involve introducing the plant-derived genes responsible for this chain elongation process into a high-flux L-methionine producing microbial chassis. Key enzymes in this pathway from plants would need to be identified and expressed in the microbial host.
Metabolic engineering strategies for enhancing the precursor L-methionine supply in E. coli and C. glutamicum are well-established and include:
Deregulation of feedback inhibition: Modifying key enzymes in the methionine biosynthesis pathway to be resistant to feedback inhibition by methionine and its derivatives.
Blocking competing pathways: Deleting or attenuating genes that divert precursors away from the methionine pathway.
Enhancing precursor supply: Overexpressing genes that increase the availability of precursors like aspartate and homoserine.
Improving cofactor availability: Engineering the central metabolism to provide sufficient NADPH and ATP.
Optimizing transport systems: Modifying transporter proteins to enhance the export of the desired amino acid.
These strategies, which have successfully led to high titers of L-methionine, could be adapted and combined with the expression of the methionine chain elongation pathway to potentially produce this compound.
There is currently no readily available scientific literature detailing the specific applications of this compound in bioremediation or industrial fermentation processes, outside of its potential as a specialty chemical. The focus of microbial amino acid production is largely on proteinogenic amino acids for nutritional and pharmaceutical applications.
The potential for non-proteinogenic amino acids in various biotechnological applications is an expanding field of research. While this compound's role in such processes is not yet defined, its chemical structure could lend itself to future applications as a building block for novel compounds or in biocatalytic processes. However, at present, there is a lack of documented use of this compound in these specific industrial contexts.
Cross-Kingdom Interactions Mediated by this compound
While direct research on the specific roles of this compound in mediating cross-kingdom interactions is limited, its structural similarity to the proteinogenic amino acid L-methionine and its classification as a non-proteinogenic amino acid (NPAA) allow for informed hypotheses about its potential ecological functions. By examining the established roles of related compounds, we can infer the likely, albeit currently unconfirmed, involvement of this compound in shaping the relationships between plants and other organisms, particularly insects and microbes.
Ecological Roles in Plant-Insect Interactions
The intricate co-evolution of plants and insects has led to the development of sophisticated chemical defense strategies in plants, many of which involve amino acids and their derivatives. Non-proteinogenic amino acids, in particular, are recognized for their defensive capabilities against herbivores. The potential ecological roles of this compound in plant-insect interactions can be considered from two primary perspectives: its direct effects as a defensive compound and its role as a precursor to other defense-related molecules.
Direct Defensive Roles of this compound as a Non-Proteinogenic Amino Acid:
Non-proteinogenic amino acids can confer protection to plants through a variety of mechanisms that negatively impact insect herbivores. Given that this compound is a homolog of L-methionine, differing by a single methylene (B1212753) group in its side chain, it is plausible that it could interfere with insect metabolism and physiology in several ways.
One of the most common toxic effects of NPAAs is their misincorporation into proteins. If this compound is not effectively distinguished from L-methionine by an insect's protein synthesis machinery, its incorporation could lead to the production of non-functional or misfolded proteins, resulting in detrimental physiological consequences for the insect. Furthermore, NPAAs can act as metabolic antagonists, interfering with the synthesis, transport, or utilization of essential proteinogenic amino acids. This compound could potentially disrupt metabolic pathways that rely on L-methionine, thereby impeding the insect's growth and development. Some NPAAs are also known to have neurotoxic effects, although there is currently no evidence to suggest this specific role for this compound.
Table 1: Potential Direct Defensive Mechanisms of this compound Against Insect Herbivores (Inferred from General NPAA Activity)
| Mechanism | Potential Effect on Insect Herbivores |
| Protein Misfolding | Incorporation into proteins in place of L-methionine, leading to non-functional enzymes and structural proteins. |
| Metabolic Disruption | Competitive inhibition of enzymes that utilize L-methionine as a substrate, disrupting essential metabolic pathways. |
| Nutrient Sequestration | Binding to transport molecules intended for L-methionine, reducing the availability of this essential amino acid for the insect. |
Indirect Defensive Roles of this compound as a Precursor to Glucosinolates:
A significant body of research highlights the role of L-methionine as a precursor to a major class of plant defense compounds known as glucosinolates, particularly in the Brassicaceae family. The biosynthesis of many aliphatic glucosinolates involves a chain-elongation process where the side chain of methionine is extended by one or more methylene groups. This process is critical for generating the structural diversity of glucosinolates, which in turn influences their biological activity against different herbivores.
This compound is, by its structure, a chain-elongated derivative of methionine. This strongly suggests that it could be an intermediate in the biosynthetic pathway of certain glucosinolates. The formation of homomethionine is a key step in the production of glucosinolates with longer side chains. These glucosinolates, upon tissue damage by an herbivore, are hydrolyzed by the enzyme myrosinase to produce isothiocyanates, nitriles, and other toxic compounds that act as feeding deterrents or are directly toxic to the insect. Therefore, the presence and metabolism of this compound in a plant could be a critical determinant of its defensive chemical profile against insect herbivores.
Table 2: Potential Role of this compound in the Biosynthesis of Defensive Glucosinolates
| Precursor | Intermediate | Final Product (Example) | Role in Plant-Insect Interaction |
| L-Methionine | This compound | Glucoraphanin | Upon hydrolysis, produces sulforaphane, an isothiocyanate with insecticidal and feeding deterrent properties. |
| L-Methionine | This compound | Sinigrin | Upon hydrolysis, produces allyl isothiocyanate, a potent insect deterrent and toxin. |
It is important to note that while these roles are biochemically plausible, further research is needed to definitively establish the direct and indirect defensive functions of this compound in a wider range of plant species and their interactions with insect herbivores.
Influence on Plant-Microbe Symbioses
The rhizosphere, the soil region immediately surrounding plant roots, is a hub of microbial activity where complex interactions between plants and microorganisms occur. Amino acids released by plant roots are key signaling molecules and nutrient sources that shape the composition and function of the root microbiome. These interactions can be beneficial, as in the case of symbiotic relationships with nitrogen-fixing bacteria or mycorrhizal fungi, or pathogenic. While specific studies on this compound are lacking, the well-documented influence of L-methionine on plant-microbe symbioses provides a framework for understanding the potential roles of its homolog.
Potential Role in Rhizobia-Legume Symbiosis:
The establishment of a successful symbiotic relationship between legumes and rhizobia, which leads to the formation of nitrogen-fixing root nodules, is a highly regulated process involving chemical communication between the plant and the bacteria. Amino acids are known to be crucial components of this dialogue.
Research has demonstrated that the application of L-methionine can have a positive impact on the symbiosis between chickpeas and Rhizobium. Specifically, treatment with L-methionine has been shown to increase nodule number, nodule dry weight, and the concentration of leghemoglobin, a protein essential for nitrogen fixation. Given the structural similarity between L-methionine and this compound, it is conceivable that this compound could also play a role in modulating this symbiotic relationship. It may act as a signaling molecule recognized by the rhizobia, or it could serve as a nutrient source that influences bacterial growth and activity in the rhizosphere.
Table 3: Observed Effects of L-Methionine on Chickpea-Rhizobium Symbiosis and Inferred Potential for this compound
| Parameter | Observed Effect of L-Methionine | Inferred Potential Role of this compound |
| Nodule Number | Increased | May promote nodule formation through signaling or by enhancing root growth. |
| Nodule Dry Weight | Increased | Could contribute to enhanced nodule development and biomass accumulation. |
| Leghemoglobin Content | Increased | May positively influence the physiological conditions within the nodule that are conducive to nitrogen fixation. |
| Nitrogenase Activity | Potentially enhanced (inferred from increased leghemoglobin) | Could indirectly support higher rates of nitrogen fixation by the rhizobia. |
The precise mechanisms by which L-methionine exerts these effects are still under investigation, but they are thought to involve its role as a precursor to ethylene and polyamines, which are plant hormones that regulate nodule development. This compound could potentially influence these same hormonal pathways.
General Influence on the Rhizosphere Microbiome:
Beyond the specific case of rhizobia-legume symbiosis, amino acids in root exudates are known to influence the broader microbial community in the rhizosphere. They can serve as chemoattractants for beneficial microbes, promoting their colonization of the root surface. Conversely, they can also act as deterrents to pathogenic microorganisms. The presence of this compound in root exudates could, therefore, contribute to shaping a microbial community that is beneficial to the plant's health and nutrient acquisition. However, without direct experimental evidence, the specific effects of this compound on different microbial species remain speculative.
Emerging Research Areas and Future Directions
Advanced Omics Integration for L-Homomethionine Research
While comprehensive multi-omics studies specifically targeting this compound are still nascent, the methodologies are well-established within the broader field of amino acid metabolism. The integration of transcriptomics, proteomics, and metabolomics offers a powerful lens through which to view the complex regulatory networks governing this compound synthesis and utilization. nih.govnih.gov Future research will likely apply these integrated approaches to gain a holistic understanding of this specific compound.
Combined Transcriptomic, Proteomic, and Metabolomic Studies
The application of combined omics approaches is crucial for a comprehensive understanding of biological systems. uva.esnih.govmdpi.com In the context of this compound, this would involve simultaneously measuring changes in gene expression (transcriptomics), protein abundance (proteomics), and metabolite levels (metabolomics) under various conditions. For instance, studies on L-methionine metabolism have successfully used such integrated analyses to elucidate regulatory mechanisms and metabolic fluxes. uva.esnih.gov
By applying these techniques to this compound, researchers could:
Identify genes and proteins that are differentially expressed in response to varying levels of this compound.
Correlate changes in the transcriptome and proteome with specific metabolic footprints.
Uncover novel enzymatic and regulatory functions related to this compound metabolism.
An example of how this could be applied is in studying the response of an organism to this compound supplementation. Transcriptomic analysis might reveal the upregulation of genes encoding for specific catabolic enzymes, while proteomics would confirm the increased abundance of these enzymes. Simultaneously, metabolomics could track the appearance of downstream catabolites, providing a complete picture of the metabolic cascade.
Systems Biology Approaches to this compound Networks
Systems biology utilizes computational and mathematical modeling to understand the complex interactions within biological systems. frontiersin.orgyoutube.comnih.gov This approach moves beyond the study of individual components to analyze the behavior and relationships of all elements in a network. nih.govyoutube.com For this compound, systems biology can be used to construct and analyze its metabolic network, integrating genomic, transcriptomic, proteomic, and metabolomic data. youtube.com
Key applications of systems biology in this compound research include:
Metabolic Network Reconstruction: Building a comprehensive, genome-scale metabolic model that includes all known reactions involving this compound and its precursors.
Flux Balance Analysis (FBA): Using the reconstructed network to predict metabolic fluxes and understand how the cell allocates resources towards or away from this compound synthesis under different conditions.
Identification of Key Regulatory Nodes: Pinpointing enzymes and transcription factors that exert significant control over the this compound metabolic network.
These models can simulate the effects of genetic modifications or environmental changes, guiding metabolic engineering efforts for enhanced production of this compound or its derivatives. nih.gov
Novel Biotechnological Applications (Non-Therapeutic)
Beyond its fundamental biological roles, this compound is a molecule with potential for various non-therapeutic biotechnological applications. Research is beginning to explore its use as a building block for novel biocompounds and the development of sustainable methods for its production.
Development of this compound-Based Bio-compounds
The unique chemical structure of this compound makes it an attractive precursor for the synthesis of specialized chemicals. As an analogue of methionine, it can be used in enzymatic reactions to create a variety of novel compounds. uni-freiburg.denih.gov Research into the enzymatic synthesis of L-methionine analogues has demonstrated the promiscuity of certain enzymes, which can accept a range of substrates to produce diverse molecules. uni-freiburg.denih.gov
For example, O-acetyl-L-homoserine sulfhydrolases can catalyze the synthesis of various L-methionine analogues from L-homocysteine and different organic thiols. uni-freiburg.denih.gov This enzymatic approach could be adapted to use this compound as a substrate, leading to the creation of new sulfur-containing compounds with potential applications in materials science, agriculture, or as specialty chemicals. The development of enzyme cascades, where multiple enzymes work in a one-pot reaction, further expands the possibilities for creating complex molecules derived from this compound. uni-freiburg.de
Sustainable Production Methods for this compound
The industrial production of amino acids is increasingly shifting towards sustainable, fermentation-based methods to reduce environmental impact. nih.govbohrium.com Metabolic engineering of microorganisms like Escherichia coli and Corynebacterium glutamicum has been highly successful for the production of L-methionine and its precursors, and these strategies are directly applicable to this compound. nih.govbohrium.comsciopen.com
Strategies for developing sustainable microbial production of this compound include:
Metabolic Engineering: Modifying the genetic makeup of production strains to enhance the metabolic flux towards this compound. This can involve overexpressing key biosynthetic enzymes, deleting competing pathways, and removing feedback inhibition mechanisms. sciopen.comresearchgate.netnih.gov
Fermentation Optimization: Fine-tuning the fermentation process, including media composition and culture conditions, to maximize yield and productivity. nih.govresearchgate.net Fed-batch fermentation strategies have been shown to significantly increase the titer of L-methionine. nih.gov
Two-Step Biocatalysis: A hybrid approach where a precursor of this compound, such as O-acetyl-L-homoserine, is produced through fermentation and then converted to the final product in a separate enzymatic step. google.comgoogleapis.comnih.gov
| Strategy | Description | Target Microorganism Example | Potential Impact on this compound Production |
|---|---|---|---|
| Removal of Feedback Inhibition | Mutating key enzymes to prevent the end-product from inhibiting its own synthesis. | Corynebacterium glutamicum | Increased metabolic flux towards this compound. |
| Weakening of Competing Pathways | Deleting or downregulating genes in metabolic pathways that divert precursors away from the target amino acid. | Escherichia coli | Higher availability of precursors for this compound synthesis. |
| Enhancement of Cofactor Supply | Overexpressing genes involved in the regeneration of essential cofactors like NADPH. | Corynebacterium glutamicum | Improved efficiency of enzymatic reactions in the biosynthetic pathway. |
| Optimization of Transport Systems | Engineering transporter proteins to improve the export of the final product, reducing intracellular accumulation and feedback inhibition. | Escherichia coli | Increased final product titer and reduced cellular stress. |
Unexplored Metabolic Fates and Biosynthetic Pathways
While the primary biosynthetic route to L-methionine is well-characterized, recent discoveries suggest that alternative pathways exist, and the full metabolic potential of related compounds like this compound is yet to be uncovered. nih.govnih.gov
Research into the biosynthesis of methionine in Streptomyces has revealed a novel pathway that utilizes O-phospho-L-homoserine as an intermediate, bypassing the canonical route. nih.govnih.govresearchgate.net This discovery opens up the possibility that similar, currently unknown, pathways may exist for the synthesis and metabolism of this compound in various organisms.
Future research in this area could focus on:
Genome Mining: Searching sequenced genomes for genes with homology to known amino acid metabolic enzymes to identify novel biosynthetic clusters.
Isotope Tracing: Using stable isotope-labeled precursors to track the metabolic fate of this compound and identify novel downstream metabolites.
Enzyme Characterization: Purifying and characterizing novel enzymes that can act on this compound or its precursors to elucidate their catalytic functions. mdpi.comnih.gov
The exploration of these uncharted metabolic territories could reveal new biological roles for this compound and provide novel enzymes and pathways for biotechnological applications.
This compound in Evolutionary Biology and Comparative Metabolism
The study of this compound from an evolutionary and comparative metabolic perspective reveals fascinating insights into the diversification of biochemical pathways and the adaptation of organisms to their environments. While not a proteinogenic amino acid, this compound plays a crucial role as an intermediate in the biosynthesis of a significant class of secondary metabolites, particularly in the plant kingdom.
A primary area of research in the evolutionary context of this compound is its central role in the biosynthesis of glucosinolates. Glucosinolates are sulfur-containing natural products characteristic of plants in the order Brassicales, which includes economically important crops like broccoli, cabbage, and rapeseed. nih.gov The biosynthesis of many aliphatic glucosinolates begins with the chain elongation of L-methionine to form this compound and subsequent, longer-chain derivatives. nih.govresearchgate.net
The evolutionary origin of the methionine chain elongation pathway is a compelling example of neofunctionalization, where enzymes from primary metabolism have been recruited and adapted for a role in secondary metabolism. researchgate.net Research has shown that the enzymes responsible for this chain elongation, particularly methylthioalkylmalate synthase (MAMS), likely evolved from isopropylmalate synthases (IPMSs), which are key enzymes in the biosynthesis of the primary amino acid, leucine (B10760876). nih.govnih.gov This evolutionary leap involved gene duplication followed by divergence, leading to changes in substrate specificity of the enzymes. nih.gov
Comparative genomic studies across various plant species have elucidated the genetic basis for the diversity of glucosinolates, which is largely dependent on the chain length of the L-methionine-derived precursor, including this compound. nih.gov The number of cycles in the chain elongation process, and thus the structure of the final glucosinolate, is determined by the specific isoforms of MAMS present in a particular plant species. portlandpress.com For instance, in Arabidopsis thaliana, different MAM genes are responsible for the synthesis of short-chain and long-chain aliphatic glucosinolates, showcasing the functional diversification of these evolutionarily related enzymes. portlandpress.com
From a comparative metabolism standpoint, the pathway leading to and from this compound is highly compartmentalized and regulated. In plants, the initial steps of methionine biosynthesis occur in the plastids. pnas.org The subsequent chain elongation to this compound and its derivatives, as part of glucosinolate biosynthesis, is also believed to be localized within specific cellular compartments to ensure efficient channeling of intermediates and to prevent interference with primary metabolism. nih.gov
While the role of this compound in glucosinolate biosynthesis is well-documented in Brassicales, its metabolic significance in other domains of life, such as bacteria and archaea, is less clear. The biosynthesis of L-methionine itself shows considerable evolutionary plasticity, with different pathways and regulatory mechanisms observed across various bacterial lineages. nih.govnih.gov For example, a novel L-methionine biosynthetic route has been discovered in Streptomyces that utilizes O-phospho-L-homoserine, an intermediate in threonine biosynthesis, highlighting the diverse evolutionary strategies for synthesizing sulfur-containing amino acids. researchgate.netnih.gov The extent to which this compound or similar chain-elongated amino acids feature in the metabolism of microorganisms remains an active area of investigation.
The evolution of the this compound-dependent glucosinolate pathway provides a powerful model for understanding how plants develop novel chemical defenses. The diversification of these compounds, driven by the evolution of enzymes in the chain elongation pathway, has significant ecological implications, influencing plant-herbivore and plant-pathogen interactions.
Interactive Data Table: Key Enzymes in Methionine Chain Elongation and their Evolutionary Precursors
| Enzyme | Function in Glucosinolate Biosynthesis | Evolutionary Precursor in Primary Metabolism | Key Evolutionary Events |
| Methylthioalkylmalate Synthase (MAMS) | Catalyzes the condensation of a 2-oxo acid with acetyl-CoA, initiating chain elongation of methionine. nih.gov | Isopropylmalate Synthase (IPMS) in leucine biosynthesis. nih.govnih.gov | Gene duplication and subsequent mutations leading to altered substrate specificity. nih.gov |
| Methylthioalkylmalate Isomerase | Isomerization of the MAMS product. researchgate.net | Isopropylmalate Isomerase in leucine biosynthesis. semanticscholar.org | Recruitment from primary metabolism with potential adaptations for new substrates. |
| Methylthioalkylmalate Dehydrogenase | Oxidative decarboxylation to produce a chain-elongated 2-oxo acid. researchgate.net | Isopropylmalate Dehydrogenase in leucine biosynthesis. semanticscholar.org | A single amino acid substitution has been shown to be critical for the functional divergence of this enzyme. semanticscholar.org |
| Branched-Chain Aminotransferase (BCAT) | Transamination of the elongated 2-oxo acid to form the chain-elongated methionine derivative (e.g., this compound). researchgate.net | Branched-Chain Aminotransferase in branched-chain amino acid metabolism. researchgate.net | Broad substrate specificity allows for a role in both primary and secondary metabolism. researchgate.net |
Q & A
Q. What established protocols are recommended for synthesizing L-homomethionine in laboratory settings?
Methodological Answer: Synthesis protocols should include detailed reaction conditions (e.g., temperature, catalysts, solvents), purification steps (e.g., crystallization, chromatography), and characterization methods (e.g., NMR, HPLC). Experimental sections must adhere to reproducibility standards by explicitly listing reagents, equipment, and procedural nuances. Supporting information should include raw spectral data and purity metrics .
Q. Which analytical techniques are most reliable for confirming this compound’s structural and chiral purity?
Methodological Answer: Chiral HPLC or capillary electrophoresis paired with mass spectrometry (MS) are preferred for verifying enantiomeric purity. X-ray crystallography can resolve absolute configuration, while nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity. Cross-validate results with reference standards and report confidence intervals for quantitative analyses .
Q. How can researchers identify foundational biological roles of this compound using model organisms?
Methodological Answer: Conduct isotopic labeling studies to track metabolic incorporation in in vitro cell cultures or in vivo models (e.g., E. coli, S. cerevisiae). Pair knockout/knockdown experiments with supplementation assays to isolate this compound-specific pathways. Literature reviews should prioritize primary studies using systematic frameworks like PICO to contextualize findings .
Advanced Research Questions
Q. What strategies optimize this compound synthesis yield and purity under variable reaction conditions?
Methodological Answer: Employ design of experiments (DoE) frameworks, such as factorial designs, to assess interactions between variables (e.g., pH, temperature). Use response surface methodology (RSM) to model optimal conditions. Validate with kinetic studies and scale-up trials, reporting yield, enantiomeric excess (ee), and process efficiency metrics. Include failure analyses to identify instability factors .
Q. How should contradictory data on this compound’s metabolic pathways be systematically resolved?
Methodological Answer: Perform meta-analyses of existing studies to identify methodological disparities (e.g., assay sensitivity, model systems). Replicate conflicting experiments under standardized conditions, controlling for variables like cofactor availability or enzymatic activity. Use triangulation with orthogonal techniques (e.g., metabolomics, enzyme kinetics) to validate hypotheses .
Q. What advanced computational methods can predict this compound’s interactions with biological targets?
Methodological Answer: Apply molecular docking simulations (e.g., AutoDock, Schrödinger) to map binding affinities with putative enzymes or receptors. Validate predictions via mutagenesis studies or surface plasmon resonance (SPR). Cross-reference with cheminformatics databases (e.g., PubChem, ChEMBL) to identify structural analogs and activity cliffs .
Q. How can batch-to-batch variability in this compound synthesis be minimized for pharmacological studies?
Methodological Answer: Implement quality-by-design (QbD) principles, defining critical quality attributes (CQAs) such as particle size, polymorphism, and residual solvents. Use process analytical technology (PAT) for real-time monitoring. Statistical process control (SPC) charts can track variability, while accelerated stability studies assess storage conditions .
Methodological Considerations for Data Presentation
- Data Tables : Include processed data directly relevant to the research question in the main text. Raw datasets (e.g., chromatograms, spectral peaks) should be archived in supplementary materials with clear metadata .
- Contradiction Analysis : Use funnel plots or sensitivity analyses to evaluate publication bias in literature reviews. Report Cohen’s kappa coefficients for inter-rater reliability in qualitative assessments .
- Reproducibility : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Provide step-by-step protocols in supplementary materials, citing established guidelines like ARRIVE or MIAME where applicable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
